molecular formula C9H17N3O B11738368 2-[4-(butylamino)-1H-pyrazol-1-yl]ethan-1-ol CAS No. 1856059-87-4

2-[4-(butylamino)-1H-pyrazol-1-yl]ethan-1-ol

Cat. No.: B11738368
CAS No.: 1856059-87-4
M. Wt: 183.25 g/mol
InChI Key: OPXNVIBHVINAKW-UHFFFAOYSA-N
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Description

2-[4-(butylamino)-1H-pyrazol-1-yl]ethan-1-ol is a chemical compound that belongs to the class of amino alcohols. It is characterized by the presence of a butylamino group attached to a pyrazole ring, which is further connected to an ethanol moiety. This compound is known for its versatile applications in various fields, including industrial manufacturing and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(butylamino)-1H-pyrazol-1-yl]ethan-1-ol typically involves the reaction of 4-(butylamino)-1H-pyrazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(butylamino)-1H-pyrazol-1-yl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include ketones, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[4-(butylamino)-1H-pyrazol-1-yl]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: It is used in the production of industrial chemicals, lubricants, and other specialized products.

Mechanism of Action

The mechanism of action of 2-[4-(butylamino)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-Butyl-2-hydroxyethylamine: Similar in structure but lacks the pyrazole ring.

    Levalbuterol Related Compound F: Contains a similar butylamino group but differs in the overall structure and functional groups.

Uniqueness

2-[4-(butylamino)-1H-pyrazol-1-yl]ethan-1-ol is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its versatility in various applications.

Properties

CAS No.

1856059-87-4

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

2-[4-(butylamino)pyrazol-1-yl]ethanol

InChI

InChI=1S/C9H17N3O/c1-2-3-4-10-9-7-11-12(8-9)5-6-13/h7-8,10,13H,2-6H2,1H3

InChI Key

OPXNVIBHVINAKW-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CN(N=C1)CCO

Origin of Product

United States

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